Product packaging for Curium-244(Cat. No.:CAS No. 13981-15-2)

Curium-244

Cat. No.: B1199346
CAS No.: 13981-15-2
M. Wt: 244.06275 g/mol
InChI Key: NIWWFAAXEMMFMS-OIOBTWANSA-N
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Description

Curium-244 is a synthetic, radioactive actinide isotope with significant applications in scientific research and space exploration. It is produced in nuclear reactors, typically through the neutron bombardment of plutonium or americium targets . This isotope is characterized by its 18.1-year half-life, emitting both alpha particles and neutrons via spontaneous fission . In space exploration, this compound serves as a key alpha-particle source in Alpha Particle X-Ray Spectrometers (APXS). These instruments, deployed on missions like the Mars rovers, perform in-situ compositional analysis of planetary surfaces by irradiating samples with alpha particles and measuring the resulting backscattered alpha particles and characteristic X-rays to determine elemental chemistry . The heat generated from its radioactive decay also makes it a potential power source for Radioisotope Thermoelectric Generators (RTGs) in satellites and deep-space probes, where it converts decay heat into electrical energy . In laboratory and industrial settings, this compound is a valuable neutron source. Its neutron emission spectrum is essentially identical to that of californium-252, making it an ideal, longer-lived replacement for performance testing of neutron instrumentation and other research applications . Safety Notice: this compound is intensely radioactive and poses serious health risks, including irradiation of bones and potential to cause cancers . All handling must be conducted under strict safety protocols. This product is For Research Use Only (RUO) and must never be used for personal, medical, or consumer purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cm B1199346 Curium-244 CAS No. 13981-15-2

Properties

IUPAC Name

curium-244
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cm/i1-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWWFAAXEMMFMS-OIOBTWANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cm]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[244Cm]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cm
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930604
Record name (~244~Cm)Curium
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Molecular Weight

244.06275 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13981-15-2
Record name Curium-244
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13981-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Curium Cm-244
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013981152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~244~Cm)Curium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CURIUM CM-244
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R0H26WH56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Nuclear Structure and Decay Characteristics of Curium 244

Fundamental Nuclear Data

The nuclear structure of Curium-244 is defined by its precise isotopic mass, substantial nuclear binding energy, and specific quantum mechanical properties such as spin and parity. These fundamental characteristics dictate its stability and decay behavior.

Isotopic Mass and Nuclear Binding Energy

This compound has an isotopic mass of 244.0627507(12) atomic mass units (u) chemlin.org. The calculated nuclide mass, excluding electrons, is 244.0100944 u chemlin.org. This mass corresponds to a mass excess of 58.4519 MeV chemlin.org. The nuclear binding energy of this compound is 1835.84420895 MeV per nucleus, resulting in an average binding energy per nucleon of approximately 7.52395168 MeV chemlin.org. These values reflect the strong forces holding the nucleus together. chemlin.orgmit.eduwikidata.orgperiodictable.comperiodictable.comperiodictable.com

Table 1: Fundamental Nuclear Data for this compound

PropertyValueUnitSource
Isotopic Mass244.0627507(12)u chemlin.org
Nuclide Mass244.0100944u chemlin.org
Mass Excess58.4519MeV chemlin.org
Nuclear Binding Energy (per nucleus)1835.84420895MeV chemlin.org
Average Binding Energy (per nucleon)7.52395168MeV chemlin.org

Nuclear Spin and Parity

The ground state of this compound exhibits a nuclear spin and parity of 0⁺ chemlin.orgmit.eduwikidata.orgperiodictable.com. This indicates that the nucleus has zero angular momentum and positive parity, characteristic of an even-even nucleus (even number of protons and neutrons) in its lowest energy state. A metastable isomer of this compound (²⁴⁴mCm) also exists, possessing a spin and parity of 6⁺ and a much shorter half-life of 34 milliseconds mit.edu.

Nuclear Charge Radius

The nuclear charge radius of this compound has been experimentally determined to be 5.8429(181) femtometers (fm) chemlin.orgresearchgate.netiaea.org. This parameter provides insight into the spatial distribution of protons within the nucleus and is crucial for understanding nuclear structure and interactions.

Radioactive Decay Pathways

This compound is a radioactive isotope with a half-life of 18.11(3) years chemlin.org. Its primary decay mode is alpha emission, leading to the formation of Plutonium-240 (²⁴⁰Pu) chemlin.orgmit.edulnhb.fr.

Dominant Alpha Decay to Plutonium-240

Table 2: Radioactive Decay Characteristics of this compound

PropertyValueUnitSource
Half-life18.11(3)years chemlin.org
Primary Decay ModeAlpha (α)- chemlin.orgperiodictable.comlnhb.fr
Daughter NuclidePlutonium-240 (²⁴⁰Pu)- chemlin.orgmit.edulnhb.fr
Alpha Decay Energy (Qα)5.90160(3)MeV chemlin.org
Alpha Decay Probability≈100% chemlin.orgperiodictable.comlnhb.fr
Spontaneous Fission Branching Ratio0.000137% mit.eduperiodictable.comlnhb.fr

The alpha decay of this compound to Plutonium-240 results in a characteristic energy spectrum, reflecting transitions to different excited states of the daughter nucleus, Plutonium-240. The most prominent alpha particle energies observed are 5.90174(5) keV and 5.85892(5) keV lnhb.fr.

The alpha decay primarily populates two states in the Plutonium-240 daughter nucleus: the ground state and the first excited state. The branching ratios for these transitions are well-established:

Approximately 76.7(4)% of alpha decays proceed directly to the ground state (0⁺) of Plutonium-240, corresponding to an alpha particle energy of 5.90174(5) keV lnhb.frresearchgate.net.

The remaining 23.3(4)% of alpha decays populate the first excited state (2⁺) of Plutonium-240, which is at an energy of 42.824 keV above the ground state. This transition corresponds to an alpha particle energy of 5.85892(5) keV lnhb.frresearchgate.net.

Table 3: Dominant Alpha Transitions and Branching Ratios of this compound

Alpha TransitionAlpha Particle Energy (keV)Branching Ratio (%)Daughter State (²⁴⁰Pu)Source
α₀,₀5901.74(5)76.7(4)Ground State (0⁺) lnhb.frresearchgate.net
α₀,₁5858.92(5)23.3(4)First Excited State (2⁺) lnhb.frresearchgate.net

These distinct alpha energies and their respective branching ratios are critical for the identification and quantification of this compound in various applications, such as alpha particle X-ray spectrometers (APXS) used in space exploration for elemental analysis webelements.comnasa.gov.

Associated Gamma Ray Emissions and Energy Intensities

While this compound primarily undergoes alpha decay, it is associated with specific gamma ray emissions, although their intensities are generally low. These gamma rays are emitted during the de-excitation of the daughter nucleus, plutonium-240. Key gamma emissions and their intensities include:

Synthesis and Production Methodologies for Curium 244

Artificial Production Routes in High-Flux Nuclear Reactors

The principal method for producing Curium-244 is through the irradiation of heavier actinide isotopes, primarily plutonium and americium, within the core of a high-flux nuclear reactor. These reactors provide the intense neutron environment necessary to induce a series of neutron captures and beta decays, ultimately leading to the formation of ²⁴⁴Cm.

One of the primary pathways to produce this compound begins with the irradiation of Plutonium-242 (²⁴²Pu). This process involves a sequence of neutron captures and beta decays that incrementally increase the atomic mass and number of the target material. The general reaction chain is as follows:

Neutron Capture by Plutonium-242: A Plutonium-242 nucleus captures a neutron (n) to become Plutonium-243 (²⁴³Pu).

²⁴²Pu + n → ²⁴³Pu

Beta Decay of Plutonium-243: Plutonium-243 is unstable and undergoes beta decay (β⁻), where a neutron is converted into a proton, transforming it into Americium-243 (²⁴³Am). The half-life for this decay is approximately 4.96 hours.

²⁴³Pu → ²⁴³Am + β⁻

Neutron Capture by Americium-243: The newly formed Americium-243 then captures another neutron to become Americium-244 (²⁴⁴Am).

²⁴³Am + n → ²⁴⁴Am

Beta Decay of Americium-244: Americium-244 undergoes beta decay with a half-life of about 10.1 hours, resulting in the formation of this compound (²⁴⁴Cm). study.com

²⁴⁴Am → ²⁴⁴Cm + β⁻

Table 1: Key Nuclear Reactions in the Production of this compound from Plutonium-242

StepReactionReactantProductHalf-life of ProductThermal Neutron Capture Cross Section (barns)
1Neutron CapturePlutonium-242Plutonium-2434.96 hours18.6 ± 0.8 cdnsciencepub.com
2Beta DecayPlutonium-243Americium-2437370 years-
3Neutron CaptureAmericium-243Americium-24410.1 hours73.6 ± 1.8 cdnsciencepub.com
4Beta DecayAmericium-244This compound18.1 years-

A more direct, though related, production route for this compound starts with Americium-243 as the target material. This isotope is itself a product of the nuclear fuel cycle and can be separated and fabricated into targets for further irradiation.

The production chain from Americium-243 is a two-step process:

Neutron Capture by Americium-243: An Americium-243 nucleus absorbs a neutron, forming Americium-244.

²⁴³Am + n → ²⁴⁴Am

Beta Decay of Americium-244: The resulting Americium-244 nucleus undergoes beta decay to yield this compound.

²⁴⁴Am → ²⁴⁴Cm + β⁻

The thermal neutron capture cross-section of Americium-243 is a critical parameter in this production route, with a measured value of approximately 73.6 ± 1.8 barns. cdnsciencepub.com The subsequent beta decay of Americium-244 has a half-life of 10.1 hours. study.com

This compound Recovery from Reprocessing of Irradiated Nuclear Fuel

Significant quantities of this compound are present in spent nuclear fuel from commercial power reactors. iaea.org The recovery of ²⁴⁴Cm from this highly radioactive mixture is a complex and challenging process that involves several stages of chemical separation.

A key technology employed for this purpose is the TALSPEAK (Trivalent Actinide – Lanthanide Separation by Phosphorus-reagent Extraction from Aqueous Komplexes) process. osti.gov This solvent extraction method is designed to separate trivalent actinides (like americium and curium) from trivalent lanthanides, which are major fission products with similar chemical properties.

The general steps in the recovery of this compound from spent fuel can be summarized as follows:

Initial Separation (PUREX): The spent fuel is first processed using the PUREX (Plutonium and Uranium Recovery by Extraction) process to remove the bulk of the uranium and plutonium.

Actinide-Lanthanide Co-extraction: The remaining high-level liquid waste, containing minor actinides and fission products, is then treated to co-extract the trivalent actinides (Am and Cm) and lanthanides.

TALSPEAK Separation: The TALSPEAK process is then used to selectively separate the actinides from the lanthanides. This process typically involves an organic solvent containing an acidic organophosphorus extractant and an aqueous solution containing a polyaminopolycarboxylic acid complexing agent and a carboxylic acid buffer. osti.gov The actinides are preferentially held in the aqueous phase, while the lanthanides are extracted into the organic phase.

Final Purification: The separated actinide fraction, now enriched in americium and curium, undergoes further purification steps, often involving ion exchange chromatography, to isolate this compound to the desired purity.

Table 2: Simplified Steps of the TALSPEAK Process for this compound Recovery

StepDescriptionKey ReagentsPurpose
1Feed PreparationNitric AcidAdjusting the acidity of the high-level waste stream.
2ExtractionDi-(2-ethylhexyl) phosphoric acid (HDEHP) in an organic diluentExtraction of both trivalent actinides and lanthanides into the organic phase.
3Selective StrippingAqueous solution of Diethylenetriaminepentaacetic acid (DTPA) and Lactic AcidPreferential back-extraction (stripping) of actinides (Am, Cm) from the organic phase into a new aqueous phase.
4Final Product RecoveryIon Exchange ResinsFurther purification and separation of this compound from Americium and other remaining impurities.

Strategic Production at Specialized National and Research Facilities

The production of this compound is a strategic endeavor, primarily carried out at a few specialized government-funded facilities around the world due to the requirement for high-flux reactors and advanced radiochemical processing capabilities.

In the United States, two of the most prominent sites for the production of this compound and other transuranic isotopes have been:

Oak Ridge National Laboratory (ORNL): The High Flux Isotope Reactor (HFIR) at ORNL is a key facility for the production of transuranic elements. ornl.govisotopes.govosti.govornl.gov HFIR provides one of the highest continuous neutron fluxes of any research reactor in the world, making it ideal for the irradiation of targets to produce isotopes like this compound. isotopes.gov The reactor's design includes a "flux trap" in the center of the core where targets can be placed to receive maximum neutron irradiation. wikipedia.org

Savannah River Site (SRS): Historically, the Savannah River Site has played a crucial role in the production of nuclear materials for defense and research purposes. wikipedia.org The reactors at SRS were instrumental in the large-scale production of this compound, particularly in the 1960s. energy.govsrs.gov This production was often part of broader campaigns to generate a range of heavy elements. sc.gov

These facilities not only have the necessary reactor infrastructure but also the extensive hot cell and radiochemical processing capabilities required to handle the highly radioactive targets and to separate and purify the final this compound product.

Research on Techniques for Maximizing Production Yield and Efficiency

Key areas of research include:

Neutron Spectrum Optimization: Research has explored how modifying the energy spectrum of the neutrons in the reactor core can enhance the production of desired isotopes while minimizing the loss of target material to fission. By using filter materials to tailor the neutron flux, it is possible to increase the rate of neutron capture reactions that lead to this compound while reducing the likelihood of fission in the target and intermediate isotopes.

Advanced Separation Techniques: Efforts are continuously being made to improve the chemical separation processes used to recover this compound. This includes the development of new, more selective extractants and complexing agents for solvent extraction and ion exchange chromatography. The goal is to achieve higher separation factors, reduce the number of processing steps, and minimize the generation of radioactive waste. For example, research into alternative complexing agents for TALSPEAK-like processes aims to overcome some of the limitations of the traditional method, such as the need for precise pH control. tandfonline.comornl.gov

Target Design and Fabrication: The design and composition of the irradiation targets also play a significant role in production efficiency. Research in this area focuses on developing target materials and geometries that can withstand the intense radiation and thermal conditions within a high-flux reactor while maximizing the interaction with neutrons to produce this compound.

Radiochemical Separation and Purification Techniques for Curium 244

Separation Protocols for Trivalent Actinides from Lanthanide Fission Products

The separation of trivalent actinides, such as Curium-244, from lanthanide fission products is a critical and challenging step in the purification process. The difficulty arises from the similar ionic radii and chemical properties of these two groups of elements. Both exist predominantly in the +3 oxidation state in acidic solutions, leading to similar behavior in most separation systems. iaea.org

Effective separation, therefore, relies on exploiting the subtle differences in their complexation chemistry. One established method involves the use of specific complexing agents that show preferential binding to one group over the other. For instance, ligands containing "softer" donor atoms than oxygen, such as nitrogen or sulfur, have proven effective in differentiating between the trivalent actinides and lanthanides. iaea.org This is because the actinide 5f orbitals have a slightly greater radial extension than the lanthanide 4f orbitals, allowing for a minor degree of covalent interaction with these softer donor atoms.

Several processes have been developed to achieve this group separation. The Trivalent Actinide-Lanthanide Separations by Phosphorus reagent Extraction from Aqueous Komplexes (TALSPEAK) process, for example, utilizes an acidic organophosphorus extractant (di-2-ethylhexyl phosphoric acid) and an aqueous phase containing a polyaminocarboxylic acid complexing agent like diethylenetriaminepentaacetic acid (DTPA). The DTPA preferentially complexes the trivalent actinides, keeping them in the aqueous phase while the lanthanides are extracted into the organic phase.

The table below summarizes key aspects of separating trivalent actinides from lanthanide fission products.

Separation ChallengeKey Chemical PrincipleCommon Methodologies
Similar ionic radii and +3 oxidation stateDifferential complexationTALSPEAK, Reversed TALSPEAK
Overlapping chemical behaviorExploiting subtle differences in covalent bondingUse of soft donor ligands
Presence of numerous fission productsMulti-stage separation processesSolvent extraction, Ion exchange

Isolation from Other Transuranic Elements (e.g., Americium, Plutonium)

Prior to the separation from lanthanides, this compound must be isolated from other transuranic elements, primarily americium (Am) and plutonium (Pu), which are present in the irradiated fuel. Plutonium is typically removed in the initial stages of reprocessing through processes like PUREX (Plutonium and Uranium Recovery by Extraction), which utilizes differences in the redox chemistry of plutonium. Plutonium can be adjusted to the extractable +4 or +6 oxidation states, while americium and curium remain in the non-extractable +3 state.

The separation of americium from curium is notoriously difficult due to their almost identical chemical behavior. researchgate.net Their trivalent ions have very similar ionic radii, making their separation a significant challenge in actinide chemistry. Nevertheless, several methods have been developed to achieve this separation. One approach involves exploiting the slight differences in their complexation with specific ligands. Another strategy involves the oxidation of americium to higher oxidation states (V or VI), which allows for its separation from the trivalent curium. researchgate.net This can be accomplished using strong oxidizing agents. researchgate.net

The table below outlines the primary methods for isolating this compound from other transuranic elements.

Element to be SeparatedSeparation PrincipleCommon Techniques
Plutonium (Pu)Differences in redox chemistryPUREX process, Anion exchange
Americium (Am)Slight differences in complexation, Oxidation of AmSolvent extraction with specific ligands, Oxidation-based separation

High-Resolution Ion Exchange Chromatography

Ion exchange chromatography is a powerful technique for the fine separation and purification of chemically similar elements. It is often employed in the final stages of this compound purification to achieve the required product purity.

High-pressure cation exchange chromatography is a highly effective method for the separation of individual trivalent actinides and lanthanides. This technique relies on the small differences in the ionic radii of these elements, which leads to slight variations in their binding affinity to the cation exchange resin. The elements are adsorbed onto the resin and then selectively eluted using a complexing agent, such as α-hydroxyisobutyrate (α-HIBA) or diethylenetriaminepentaacetic acid (DTPA). iaea.org The element with the weaker complex forms a stronger bond with the resin and is eluted later. By carefully controlling the conditions, such as pressure, temperature, and eluent composition, a high degree of separation can be achieved. This method has been successfully used for the purification of curium on a production scale. iaea.org

The following table provides a summary of the advanced separation techniques discussed.

TechniquePrincipleApplication for this compound
Tributyl Phosphate (TBP) SystemsSolvent extractionCo-extraction of lanthanide-actinide fraction
Tertiary Amine (TRAMEX) SystemsSolvent extraction of anionic chloro-complexesGroup separation of trivalent actinides from lanthanides
High-Pressure Cation ExchangeDifferential binding to ion exchange resinFinal purification and separation from lanthanides and other actinides

Displacement and Elution Chromatography Innovations

Innovations in both displacement and elution chromatography have significantly enhanced the efficiency and scale of this compound separation.

Displacement Chromatography: This technique is particularly effective for large-scale separations of adjacent trivalent actinides and lanthanides. In displacement complexing chromatography, a retaining ion is used to create sharp boundaries between the bands of separated elements. The process involves loading a mixture of ions onto a column and then introducing a "displacer" ion that has a stronger affinity for the stationary phase than any of the components in the mixture. This causes the components to displace one another, forming distinct, adjacent bands that can be collected.

Recent advancements have focused on the development and application of more efficient stationary phases. For instance, the use of monodispersed cation exchange resins, such as Tokem-308, has demonstrated superior performance in the separation of americium (Am) and curium. In one study, the application of this monodispersed cationite was a key factor in achieving a curium purity of 99% relative to americium in the fraction containing 50% of the feed this compound.

Elution Chromatography: This is the more common chromatographic technique where a solvent (the eluent) is passed continuously through the column to wash the separated components out. Innovations in this area for this compound purification have centered on high-pressure ion exchange systems and the development of novel extraction resins.

High-pressure ion exchange chromatography significantly reduces processing times by allowing for higher flow rates. This method, often utilizing finely divided resin, minimizes radiolytic gassing and radiation damage to the resin, which are critical concerns when handling highly radioactive materials like this compound. One established high-pressure ion-exchange process employs a cation exchanger with a complexing agent to effectively separate curium from lanthanides and other trivalent actinides.

A significant innovation in elution chromatography is the use of extraction chromatographic resins, such as those containing N,N,N',N'-tetraoctyldiglycolamide (DGA). DGA resin has shown high efficiency in separating trivalent actinides. Research on the column separation of americium and curium on DGA resin has demonstrated that good separation results can be achieved. Under optimal conditions, decontamination factors of over 100 for both americium and curium have been attained with yields exceeding 90% xml-journal.net. In another study focused on separating Am(III) from Cm(III), a separation factor of 110 ± 20 was typically obtained from a single separation using DGA resin after selective oxidation of americium researchgate.net.

Chromatographic Method Stationary Phase/Resin Key Innovation/Finding Performance Metric
Displacement Complexing ChromatographyMonodispersed Tokem-308 cationiteApplication of monodispersed resin for improved separation efficiency.99% purity of this compound relative to Americium.
High-Pressure Ion Exchange ChromatographyCation exchangerUse of high pressure to increase flow rates and reduce radiolysis.Effective separation of this compound from lanthanides.
Extraction ChromatographyDGA (N,N,N',N'-tetraoctyldiglycolamide) ResinHigh separation efficiency for trivalent actinides.Decontamination factors > 100 for Am and Cm with >90% yield xml-journal.net.
Extraction Chromatography with Selective OxidationDGA ResinSelective oxidation of Am(III) to Am(V) prior to chromatographic separation.Separation factor of 110 ± 20 for Cm(III)/Am(V) researchgate.net.

Management and Removal of Interferences and Impurities (e.g., Zirconium)

The purification of this compound is often complicated by the presence of various interfering elements, with zirconium being a particularly problematic impurity. Zirconium is a major fission product and exhibits a tendency to co-extract with curium and lanthanides in many separation processes. Therefore, specific steps are often incorporated into the purification flowsheet to manage and remove this interference.

One of the primary methods for the bulk removal of zirconium is differential solvent extraction using tributylphosphate (TBP). This step is typically performed early in the separation process. The feed solution, usually in a nitric acid medium, is contacted with an organic phase containing TBP. Under controlled conditions, zirconium, along with other major components like uranium, plutonium, and neptunium, is selectively extracted into the organic phase, while the trivalent actinides, including curium, remain in the aqueous phase. Studies on the solvent extraction of zirconium from nitric-hydrochloric acid solutions using TBP have shown that the extraction efficiency is dependent on various parameters, including the concentrations of the extractant, acids, and the metal ion itself.

Another approach for zirconium removal is based on ion-chromatography. Hydrometallurgical processes have been developed that utilize anionic exchange resins to separate actinides, lanthanides, and other impurities from zirconium. While these processes are often designed for the purification of recycled zirconium, the underlying principles can be applied to the removal of zirconium from curium-containing streams. For instance, in hydrochloric acid media, zirconium and hafnium show moderate uptake on certain resins at high acid concentrations, while early actinides and rare earth elements have no affinity. This differential behavior allows for their separation.

It is also important to note that zirconium can be introduced as a contaminant during laboratory procedures. For example, the use of zirconium crucibles for the ashing and fusion of soil samples in the preparation for radiochemical analysis can be a source of zirconium interference epa.gov. Careful selection of laboratory ware and rigorous cleaning procedures are therefore essential to prevent cross-contamination.

The effectiveness of zirconium removal is often quantified by the decontamination factor (DF), which is the ratio of the initial concentration of the impurity to its final concentration.

Removal Technique Reagent/Resin Principle of Separation Conditions Reported Efficiency/Separation Factor
Solvent ExtractionTributylphosphate (TBP)Selective extraction of Zr(IV) into the organic phase.Nitric acid medium.Extraction efficiency of Zr can exceed 99% under optimal conditions.
Ion-ChromatographyAnionic exchange resinDifferential retention of Zr and actinides on the resin.Typically in hydrochloric acid medium.High separation factors can be achieved depending on the specific resin and conditions.
Ion-ChromatographyPb ResinModerate uptake of Zr at high HCl concentrations, while actinides and REEs show no affinity.11 M HCl for maximum extraction of Zr.Enables rapid, high-yield separation of Zr from actinides.

Advanced Applications of Curium 244 in Nuclear Science and Engineering

Radioisotope Thermoelectric Generators (RTGs) and Isotopic Power Systems

Radioisotope Thermoelectric Generators (RTGs), also known as Radioisotope Power Systems (RPS), are nuclear batteries that convert the heat released from radioactive decay into electricity. wikidata.org These generators are particularly valuable for unmaintained situations requiring modest power for extended durations, especially in remote or harsh environments where solar power is impractical, such as deep space missions or uncrewed terrestrial facilities. lnhb.frwikidata.orgnist.gov

Principles of Thermal Energy Conversion from Alpha Decay

The fundamental principle behind RTGs is the Seebeck effect, where a temperature gradient across an array of thermocouples generates an electric voltage. lnhb.frwikidata.orgnist.gov The heat source for this process is the natural radioactive decay of a suitable isotope. Alpha decay is highly favored for RTG applications because alpha particles have a very short absorption length in matter. nist.gov This short range ensures that the energy released during decay is deposited within a small volume of the fuel material, leading to a concentrated and efficient generation of heat. nist.gov Curium-244, being a predominant alpha emitter, effectively converts its decay energy into thermal energy within the fuel matrix. lnhb.frosti.gov

Volumetric Power Density of this compound Compounds (e.g., Cm2O3)

This compound exhibits a high specific power and power density, making it an attractive radioisotopic heat source. The specific power of elemental 100% this compound is calculated to be 2.84 Watts per gram (W/g). fishersci.be When processed into Curium(III) oxide (Cm2O3), which is the preferred compound for heat source applications due to its favorable physical and chemical properties, the specific power approaches 2.45 W/g, depending on the level of impurities and decay. fishersci.beosti.gov The theoretical power density of production-quality Curium(III) oxide (Cm2O3) is 28.4 W/cm³ at room temperature. fishersci.be For fabricated pellets, assuming 95% of theoretical density, the power density after fabrication is approximately 27 W/cm³. fishersci.be This high volumetric power density allows for compact and efficient heat source designs. fishersci.beosti.gov

Table 1: Power Characteristics of this compound and Curium(III) oxide

PropertyValue (Elemental this compound)Value (Production Quality Cm2O3)
Specific Power2.84 W/g fishersci.be~2.45 W/g fishersci.be
Theoretical Power DensityN/A28.4 W/cm³ (at room temperature) fishersci.be
Fabricated Power DensityN/A~27 W/cm³ (95% theoretical density) fishersci.be

Engineering Considerations in RTG Design and Performance (e.g., Helium Accumulation Management)

Designing RTGs with this compound involves several engineering considerations to ensure long-term performance and safety. A key challenge for all alpha-emitting radioisotopes, including this compound, is the accumulation of helium gas. wikipedia.org Helium is a byproduct of alpha decay, and its buildup within the sealed fuel capsules can lead to significant internal pressures over the operational lifetime of the RTG. wikipedia.orgtennessee.edu Effective management of helium accumulation is crucial to maintain the integrity of the fuel containment and prevent structural degradation. This often involves designing fuel forms and containment vessels that can accommodate or release the gas safely. For instance, experience suggests that at temperatures above approximately 1100°C, helium accumulation does not significantly affect the properties of the solid fuel. wikipedia.org Other design considerations include ensuring the fuel's non-corrosive nature, water insolubility, good engineering properties, and chemical stability at high temperatures. chemicool.com

Comparative Analysis with Other Isotopic Heat Sources in Specific Applications

This compound presents a compelling alternative to other commonly used isotopic heat sources in RTGs, primarily Plutonium-238 (Pu-238) and Strontium-90 (Sr-90).

Plutonium-238 (Pu-238): Pu-238, typically used as Plutonium dioxide (PuO2), has been the most widely adopted fuel for space-based RTGs due to its long half-life of 87.7 years, high specific power of approximately 0.57 W/g, and exceptionally low gamma and neutron radiation levels, which simplifies shielding requirements. wikidata.orgnist.govwikipedia.orgnih.goviaea.orgamericanelements.comnih.gov However, Pu-238 is expensive and difficult to manufacture, and there is a global shortage. wikipedia.orgnih.gov

Strontium-90 (Sr-90): Sr-90, often utilized as Strontium titanate (SrTiO3), is a beta-emitter with a half-life of 28.1 to 29.1 years and a specific power of approximately 0.460 W/g. nih.govwikipedia.orgresearchgate.net While cheaper and available as a fission product from nuclear waste, Sr-90 requires substantial radiation shielding due to its beta decay and associated bremsstrahlung X-rays, making RTGs based on it significantly heavier (50-100% heavier than Pu-238 RTGs for the same power output) and generally unsuitable for space applications. nih.govwikipedia.orgresearchgate.netereztech.com

This compound (Cm-244): Cm-244 offers a significantly higher power density (27 W/cm³ for Cm2O3) compared to Pu-238 (0.57 W/g for PuO2) and Sr-90. fishersci.beosti.gov Its half-life of 18.1 years is shorter than Pu-238 but adequately long for many applications. chemeurope.comfishersci.be A key advantage of Cm-244 is its potential lower cost and greater availability, as it can be recovered from the reprocessing of irradiated nuclear reactor fuel. fishersci.beosti.gov However, Cm-244 produces a notable amount of neutron radiation from spontaneous fission, which requires consideration in shielding design, particularly for applications near sensitive instrumentation or biological systems. chemeurope.comosti.govwikipedia.org Despite this, its high power density and availability make it an attractive candidate for future isotopic power systems. chemicool.comosti.gov

Table 2: Comparative Properties of RTG Isotopic Heat Sources

IsotopeHalf-life (years)Primary Decay ModeSpecific Power (W/g) (Compound)Key AdvantagesKey Disadvantages
Plutonium-23887.7 wikidata.orgAlpha iaea.org~0.57 (PuO2) nih.govLow radiation, widely used in space, high energy density iaea.orgamericanelements.comExpensive, difficult to manufacture, limited availability nih.gov
Strontium-9028.1-29.1 wikipedia.orgresearchgate.netBeta wikipedia.org~0.46 (SrTiO3) wikipedia.orgCheaper, available from waste wikipedia.orgRequires heavy shielding, lower energy density nih.govresearchgate.net
This compound18.1 chemeurope.comAlpha lnhb.fr~2.45 (Cm2O3) fishersci.beHigh power density, lower cost, higher availability fishersci.beosti.govSignificant neutron emission from spontaneous fission chemeurope.com

Specialized Neutron Source Applications

Beyond its use in RTGs, this compound is also valuable in specialized neutron source applications, particularly in calibration.

Utilization as a Calibration Source for Neutron Detection and Dosimetry Instrumentation

This compound serves as an important source for the calibration and testing of neutron detection and dosimetry instrumentation. Its utility stems from its spontaneous fission, a process where a small fraction of Cm-244 atoms spontaneously split, emitting high-energy neutrons. osti.govosti.gov The spontaneous fission neutron spectrum of this compound has been characterized and found to be consistent with calculated spectra, making it a reliable reference. researchgate.net

There is a recognized need for alternatives to Californium-252 (Cf-252) sources, which are commonly used for standards-based performance testing of neutron instrumentation, due to Cf-252's relatively short half-life (2.645 years), cost, and availability concerns. osti.govresearchgate.net this compound, with its longer half-life of 18.1 years and an essentially identical neutron emission spectrum to Cf-252, is considered an ideal replacement for Cf-252 in these applications. osti.govresearchgate.net Furthermore, this compound can also be incorporated into alpha-neutron (α,n) sources, such as this compound-Beryllium (Cm-244Be), which are also used for calibration purposes. In some neutron detection systems, internal this compound alpha sources are specifically used for system calibration.

Radiochemical Tracer Investigations

Studies on Actinide Speciation and Geochemical Behavior in Aqueous and Solid-Phase Systems

Understanding the speciation and geochemical behavior of actinides, including this compound, is crucial for predicting their long-term fate and mobility in various environmental systems, particularly in groundwater. Curium typically exists in its trivalent oxidation state, Cm(III), which is highly stable due to its half-filled 5f⁷ electron configuration. rsc.org Aqueous solutions of Cm(III) are generally colorless, though concentrated solutions may exhibit a faint green hue. rsc.org Fluorescence spectroscopy, particularly at approximately 600 nm, is a valuable technique used to probe the speciation of curium in solutions. rsc.org

Research conducted at sites such as the F seepage basin area of the Savannah River Site (SRS) has provided insights into actinide mobility. Studies at SRS indicated that less than 5% of plutonium was found in colloidal forms, suggesting that colloids may not be a primary factor in the transport of plutonium in groundwater at this specific location. osti.gov A notable finding from this research was the identification of a unique source of plutonium-240 (²⁴⁰Pu) originating from the in-situ decay of this compound (²⁴⁴Cm, with a half-life of 18.1 years) to ²⁴⁰Pu. osti.gov This decay pathway led to enhanced mobility and increased ²⁴⁰Pu/²³⁹Pu isotopic ratios downstream from the source. osti.gov This observation underscores that Cm-related plutonium forms can exhibit significantly higher mobility than predicted by conventional models, highlighting the importance of considering decay chains in environmental transport assessments. osti.gov

In solid-phase systems, curium can form compounds such as curium hydroxide (B78521) (Cm(OH)₃). This compound is an anhydrous, colorless or pale yellow amorphous gelatinous solid that is insoluble in water. wikipedia.org The crystal structure of ²⁴⁴Cm(OH)₃ is subject to rapid decomposition within approximately one day due to self-irradiation, a characteristic that differentiates it from other actinide hydroxides like Am(OH)₃, which takes several months to undergo similar decomposition. wikipedia.org

Radiolysis Research in Diverse Chemical Environments (e.g., Nitric Acid)

Radiolysis, the chemical decomposition of materials by ionizing radiation, is a critical area of study, particularly in the context of nuclear fuel reprocessing. Alpha radiolysis of nitric acid solutions, a common environment in spent nuclear fuel reprocessing, has been extensively investigated, with this compound serving as a significant alpha-particle source. rsc.org

Early work by Ned E. Bibler in 1974 utilized dissolved ²⁴⁴Cm to study the radiolytic evolution of oxygen and hydrogen from aerated nitric acid or NaNO₃-H₂SO₄ solutions under atmospheric pressure. fas.orgacs.orgosti.gov These experiments typically involved dose rates around 10¹⁸ eV/ml-min, with observed evolution rates remaining linear up to a maximum dose of approximately 10²⁰ eV/ml. osti.gov The G values (radiolytic yields) for hydrogen (G(H₂)) and oxygen (G(O₂)) were found to be dependent on the nitrate (B79036) ion concentration. osti.gov Comparisons with other alpha sources, such as ²¹⁰Po and ²³⁹Pu, revealed good agreement between ²⁴⁴Cm and ²¹⁰Po results for G(H₂) and G(O₂) at higher nitrate concentrations, but notable contradictions with results obtained using ²³⁹Pu, particularly for oxygen production. osti.gov

This compound has also been employed as an alpha-irradiation source in studies concerning the oxidation of plutonium(III) in nitric acid solutions. akjournals.com Research indicates that in nitric acid concentrations below 0.5 mol/l, plutonium(III) does not undergo complete oxidation, and a plutonium(IV) peroxide complex is formed. akjournals.com Conversely, an increase in nitric acid concentration enhances both the rate and extent of plutonium(III) oxidation. akjournals.com At concentrations exceeding 0.5 mol/l, the peroxide complex formation is suppressed, and the oxidation process becomes autocatalytic. akjournals.com Nitrous acid, a product generated from the radiolysis of nitrate ions, has been shown to significantly influence the kinetics of plutonium(III) oxidation. akjournals.com

Advanced Nuclear Fuel Cycle and Transmutation Research

Role of this compound in Minor Actinide Inventories of Spent Nuclear Fuel

This compound is a prominent minor actinide found in spent nuclear fuel, primarily generated through the neutron bombardment of plutonium nuclei within the reactor core. unlv.edu Its presence in spent fuel is a significant factor due to its high radioactivity and associated challenges. Cm-244 is the most abundant curium isotope in spent fuel, constituting approximately 88% of the total curium content at low burnup levels. unlv.edu For higher burnup fuels, the fraction of heavier curium isotopes, such as Cm-245, increases. unlv.edu

The alpha decay of curium isotopes, particularly ²⁴⁴Cm, results in considerable decay heat production, with a heat generation rate of approximately 2.5 watts per gram. unlv.edu This high heat output poses significant challenges for the handling and storage of curium samples and spent fuel. unlv.edu Furthermore, ²⁴⁴Cm is a potent neutron emitter; one gram of ²⁴⁴Cm generates approximately 1.6 × 10⁷ neutrons per second, primarily through spontaneous fission and (α,n) reactions with oxygen-17 and oxygen-18 isotopes present in the nuclear fuel. ephys.kz The accumulation of ²⁴⁴Cm can lead to an increase in neutron sources in spent fuel by a factor of 100 or more, impacting shielding requirements for storage and transport. iaea.orgxylenepower.com This issue is particularly relevant for high burnup uranium dioxide fuel and MOX fuel in reactors like the WWER-1200, where ²⁴⁴Cm production reaches high levels, complicating spent fuel management due to residual heat and neutron activity. ephys.kzresearchgate.net

The following table summarizes key properties and concentrations of this compound in spent nuclear fuel:

Property / CharacteristicValueSource
Half-life18.1 years unlv.edu
Decay modeAlpha-emission to ²⁴⁰Pu
Energy per decay5.9016 MeV
Specific activity (Cm-244)84 Curies per gram unlv.edu
Heat generation rate (Curium isotopes)~2.5 watts per gram unlv.edu
Neutron activity (Cm-244)~1.6 × 10⁷ neutrons/s per gram ephys.kz
Concentration in LWR spent fuel (Curium)~50 g/tHM uknnl.com
Isotopic abundance in spent fuel (Cm-244)88% (low burnup) unlv.edu
Contribution to initial MA radioactivity~60% eu.com

Strategies for Curium Transmutation in Advanced Reactor Concepts

Transmutation is a strategy aimed at reducing the long-term radiotoxicity and volume of nuclear waste by converting long-lived minor actinides, such as curium, into shorter-lived or stable isotopes through nuclear reactions. While curium is generally considered challenging to transmute effectively due to the relatively low fission and capture cross-sections of its dominant isotopes (Cm-242 and Cm-244), research indicates that its transmutation is feasible within advanced, closed nuclear fuel cycles. uknnl.comresearchgate.netresearchgate.net

Effective transmutation typically requires the fissioning of minor actinides, which can occur either directly through a single neutron interaction or indirectly via an initial neutron capture followed by a subsequent neutron-induced fission. uknnl.com Achieving high transmutation rates necessitates a combination of intense neutron fluxes and extended irradiation times. uknnl.com

Fast reactors (FRs) are particularly favored for transmutation applications because they offer a harder neutron spectrum where fast neutrons are more abundant. This environment facilitates the fissioning of minor actinides more readily than in thermal neutron spectra. world-nuclear.org Molten Salt Reactors (MSRs) represent another promising concept for actinide management. Their liquid fuel design provides operational flexibility and the potential to accommodate higher concentrations of minor actinides without significantly compromising reactor safety feedback mechanisms. researchgate.netosti.gov MSRs can also facilitate continuous on-line feeding of minor actinides and removal of reaction products, contributing to high transmutation rates. osti.govoecd-nea.org Accelerator-Driven Systems (ADS) are also being explored for their transmutation potential, especially those utilizing liquid or quasi-liquid fuels, which can mitigate power peaking issues encountered with solid fuels in thermal neutron ADS designs. uknnl.comoecd-nea.org

Transmutation strategies can be broadly categorized into homogeneous and heterogeneous approaches. In homogeneous transmutation, minor actinides are uniformly mixed with the reactor fuel. However, this approach is generally considered less suitable for americium and curium compared to neptunium. uknnl.com Conversely, heterogeneous transmutation involves loading minor actinides into dedicated target assemblies. For instance, in sodium-cooled fast reactors (SFRs), targets composed of U₀.₈₉₂Cm₀.₁₀₈O₂ have been proposed to manage initial decay heat power and neutron source rates from ²⁴⁴Cm spontaneous fission. researchgate.net

The transmutation probabilities for this compound vary significantly with neutron energy spectrum:

IsotopeThermal Spectrum Transmutation Probability (%)Fast Spectrum Transmutation Probability (%)Source
Cm-244433 world-nuclear.org

Impact of this compound on Reactor Physics and Long-Term Operation

This compound exerts a substantial impact on reactor physics and the long-term operational considerations of nuclear facilities, primarily due to its high heat generation and significant neutron emission. unlv.eduephys.kziaea.org The decay heat generated by curium isotopes, approximately 2.5 watts per gram, poses considerable challenges for the safe handling and storage of curium-containing materials and spent fuel. unlv.edu

One of the most critical aspects of ²⁴⁴Cm's impact is its high spontaneous fission rate, which contributes significantly to the neutron background in advanced reactor concepts and throughout the nuclear fuel cycle. scienceandglobalsecurity.org The accumulation of ²⁴⁴Cm can lead to a drastic increase in neutron sources within spent fuel, potentially by a factor of 100 or more, necessitating enhanced biological shielding for reprocessing plants and storage facilities. iaea.orgxylenepower.com

In thermal neutron reactors, the presence of curium, particularly even-mass isotopes like ²⁴⁴Cm, is problematic because they are not fissile in a thermal spectrum and tend to accumulate with increasing burnup. wikipedia.org Furthermore, neutron activation of ²⁴⁸Cm can lead to the production of californium, which is a strong neutron emitter, further complicating fuel cycle management. wikipedia.org Consequently, it is often recommended that curium be excluded from thermal reactor fuel or placed in specialized fuel rods where it is the sole actinide present. wikipedia.org

The introduction of curium into reactor fuels can also negatively affect several inherent safety parameters of a reactor. diva-portal.org For instance, in BN-600 reactor spent nuclear fuel, the incomplete burning of minor actinides can lead to the accumulation of ²⁴⁴Cm, which presents storage hazards, particularly with higher uranium-235 (B1209698) enrichment. kneopen.com Similarly, in WWER-1200 reactors, high burnup uranium dioxide fuel and MOX fuel result in substantial ²⁴⁴Cm production, creating challenges related to residual heat and neutron activity during spent fuel management. ephys.kzresearchgate.net

Environmental Mobility and Geochemical Behavior of Curium 244 in Nuclear Systems

Incorporation and Long-Term Durability in Nuclear Waste Immobilization Matrices

Vitrification, the process of immobilizing high-level radioactive waste in a durable glass matrix, is a widely adopted strategy for long-term storage. Borosilicate glass is a common matrix material due to its ability to incorporate a wide range of radionuclides and its perceived long-term durability. However, the intense alpha radiation emitted by actinides like ²⁴⁴Cm can affect the glass structure and its containment properties over time.

To accelerate the study of long-term radiation effects, scientists often dope borosilicate glasses with short-lived but highly radioactive actinides like ²⁴⁴Cm. This technique allows for the accumulation of a radiation dose equivalent to thousands of years of storage in just a few years of laboratory experiments.

In various studies, French "R7T7" borosilicate glass, a reference material for the vitrification of fission products and minor actinides, has been doped with varying concentrations of Curium-244. These studies typically use concentrations ranging from 0.04 to 1.2 percent by weight of this compound oxide (²⁴⁴CmO₂). The primary purpose of these experiments is to simulate the cumulative alpha decay that a glass matrix would experience over millennia and to observe the resulting changes in its physical and chemical properties. The distribution of curium within the glass is a critical parameter, and techniques such as gamma spectrometry are used to confirm its homogeneity throughout the glass rods.

Table 1: Experimental Doping of R7T7 Borosilicate Glass with this compound

Glass Type Dopant Concentration (wt%) Purpose of Study
R7T7 ²⁴⁴CmO₂ 0.04 Alpha self-irradiation effects
R7T7 ²⁴⁴CmO₂ 0.4 Alpha self-irradiation effects
R7T7 ²⁴⁴CmO₂ 1.2 Alpha self-irradiation effects

The primary mechanism of radiation damage from ²⁴⁴Cm decay is the displacement of atoms within the glass structure, caused by the alpha particle and the much heavier recoil nucleus (²⁴⁰Pu). These events can lead to macroscopic and microscopic changes in the glass.

Macroscopic Effects:

Density and Volume: Studies have shown that borosilicate glass doped with ²⁴⁴Cm experiences a slight decrease in density, corresponding to a volumetric swelling of about 0.5% to 0.6%. This swelling tends to stabilize after a cumulative dose of approximately 2 x 10¹⁸ alpha decays per gram.

Mechanical Properties: Contrary to what might be expected, the alpha self-irradiation can lead to an improvement in some mechanical properties. An increased resistance to cracking has been observed, indicating that the glass becomes harder but not necessarily more brittle.

Leaching Behavior: The initial alteration rate of the glass, a measure of its chemical durability when exposed to water, appears to be largely independent of the accumulated alpha dose within the ranges studied. Soxhlet leaching tests have not shown a significant evolution of the initial alteration rate with increasing alpha dose.

Microstructural Effects:

X-ray Absorption Spectroscopy (XAS) has been used to probe the local atomic environment within the glass. These studies reveal that alpha-self-irradiation induces an increase in structural disorder around certain elements.

In international simplified glass (ISG) doped with ²⁴⁴Cm, a decrease in the proportion of six-fold coordinated Zirconium (Zr) atoms reflects an increase in disorder.

Nuclear Magnetic Resonance (NMR) experiments have shown a decrease in the fraction of four-coordinate boron (BO₄) units. This structural modification is less pronounced than that observed in glasses subjected to external heavy ion irradiation, suggesting that the alpha particle may partially anneal or repair some of the damage caused by the recoil nucleus.

Subsurface Transport and Migration in Geologic Environments

In the event of a breach of a geological repository, the mobility of radionuclides in the surrounding environment is a primary concern. The transport of ²⁴⁴Cm and its decay products through groundwater and their interaction with geological materials are critical factors in assessing long-term safety.

The transport of radionuclides like ²⁴⁴Cm in groundwater is governed by several physical and chemical processes. The principal mechanisms include:

Advection: The transport of dissolved radionuclides with the bulk flow of groundwater. The rate of advection is determined by the average linear velocity of the water.

Hydrodynamic Dispersion: This process causes the spreading of the radionuclide plume from its expected path due to variations in water velocity within the aquifer's pores (mechanical dispersion) and random thermal motion of ions (molecular diffusion). Dispersion leads to the dilution of the contaminant concentration.

Retardation: Chemical interactions with the aquifer solids, such as sorption, can slow down the migration of radionuclides relative to the groundwater flow.

While these general principles apply, specific data on the transport of ²⁴⁴Cm in aquifers is limited. Its behavior is expected to be complex, potentially influenced by precipitation and the formation of radiocolloids, which are very small particles that can be transported in groundwater.

Curium generally exhibits low solubility and a strong tendency to adhere to soil and sediment particles. This process, known as sorption, is a key factor in retarding its movement in the subsurface. The distribution coefficient (Kd), which is the ratio of the concentration of a radionuclide sorbed to the solid phase to its concentration in the aqueous phase, is often used to quantify this behavior.

Studies have shown that curium binds very tightly to soil particles. The concentration of curium in sandy soil particles can be approximately 4,000 times higher than in the surrounding pore water. This affinity is even greater in soils with higher clay and organic matter content, such as loam, where the concentration ratio can be as high as 18,000. This strong sorption significantly limits the mobility of ²⁴⁴Cm in most geological formations.

Table 2: Estimated Concentration Ratios of Curium in Different Soil Types

Soil Type Concentration Ratio (Soil/Water) Implication for Mobility
Sandy Soil ~4,000 Low Mobility
Loam Soil ~18,000 Very Low Mobility

The decay of ²⁴⁴Cm to ²⁴⁰Pu introduces a dynamic aspect to the geochemical behavior of the waste. The newly formed ²⁴⁰Pu may have different chemical properties and mobility compared to the plutonium isotopes already present in the waste, such as Plutonium-239 (²³⁹Pu).

Field studies at the Savannah River Site have provided significant insights into this phenomenon. At a former radioactive waste disposal basin, researchers observed that the ²⁴⁰Pu derived from the decay of ²⁴⁴Cm was more mobile than the ²³⁹Pu that originated from waste effluents. This difference in mobility is attributed to the oxidation state of the plutonium. It is hypothesized that the ²⁴⁰Pu produced from ²⁴⁴Cm decay exists predominantly in higher, more soluble, and less sorptive oxidation states (Pu(V) or Pu(VI)). In contrast, the ²³⁹Pu from the original waste is likely in the less mobile +3 or +4 oxidation states.

This difference in geochemical behavior is reflected in the isotopic signatures of plutonium in the sediment and groundwater. The ratio of ²⁴⁰Pu to ²³⁹Pu was found to be lower in sediment samples compared to the associated groundwater, indicating that the more mobile ²⁴⁰Pu preferentially remains in the aqueous phase. Isotope-specific distribution coefficients (Kd) calculated from field data confirmed this behavior.

Table 3: Isotope-Specific Distribution Coefficients (Kd) for Plutonium at the Savannah River Site

Isotope Primary Source Predominant Oxidation State (Hypothesized) Distribution Coefficient (Kd) (mL/g) Relative Mobility
²⁴⁰Pu Decay of ²⁴⁴Cm +5 or +6 10 ± 2 Higher
²³⁹Pu Waste Effluents +3 or +4 101 ± 8 Lower

These findings underscore the importance of considering the entire decay chain of radionuclides in safety assessments for nuclear waste repositories. The decay of a relatively immobile parent nuclide like ²⁴⁴Cm can generate a more mobile daughter nuclide, ²⁴⁰Pu, which can then migrate from the source term. Therefore, remediation strategies must account for the behavior of both the parent and daughter products to effectively mitigate potential environmental contamination. epa.gov

Theoretical and Computational Studies of Curium 244

Nuclear Data Evaluation and Cross-Section Calculations

The evaluation of nuclear data involves a combination of experimental results and theoretical model calculations to produce a comprehensive and consistent set of nuclear data. For Cm-244, this data is crucial for predicting its behavior in a neutron flux.

The neutron cross section of a nuclide quantifies the probability of a specific neutron-induced reaction. For Cm-244, the most important cross sections include capture, fission, and scattering. The evaluation of these cross sections relies on analyzing experimental data and employing theoretical models to fill in gaps and resolve discrepancies.

An evaluation of neutron nuclear data for Cm-244 was performed covering an energy range from thermal energies (10⁻³ eV) up to 15 MeV. iaea.org In the fast neutron energy range, calculations were based on the spherical optical model and statistical theory. iaea.org For the resolved resonance range, where the cross sections exhibit sharp peaks, a maximum likelihood method was developed for the analysis of experimental data. iaea.org

Recent measurements have been conducted to improve the accuracy of the neutron capture cross sections of Cm-244. iaea.orgjaea.go.jp At the Japan Proton Accelerator Research Complex (J-PARC), the neutron capture cross sections of Cm-244 were measured over an energy range of 1–1000 eV using the neutron time-of-flight method. iaea.orgjaea.go.jp These experiments benefit from the world's most intense neutron pulses, enabling more accurate data collection. iaea.orgtandfonline.com Resonance analysis of this data helps to determine the parameters of the individual resonances, which are crucial for reactor calculations. iaea.orgaps.org

Theoretical models are essential for calculating cross sections where experimental data is sparse. For instance, the (n,xn) cross sections were calculated using a formalism based on compound nucleus decay. iaea.org Nuclear data libraries like JENDL (Japanese Evaluated Nuclear Data Library) and ENDF/B (Evaluated Nuclear Data File) compile these evaluated data sets. tandfonline.comtandfonline.comtandfonline.combnl.govescholarship.org JENDL-4.0, for example, includes evaluated data for Cm-244, with significant improvements in fission product and minor actinide data. tandfonline.comtandfonline.com

Table 1: Neutron Cross Sections of Curium-244 from JENDL-3.2 (at 300K)

Reaction Type (MT) Reaction 0.0253-eV Maxwellian Average Resonance Integral 14-MeV Fission Spectrum Average
1 (n,total) 27.23 b 28.59 b - 5.769 b 7.885 b
2 (n,elastic) 11.09 b 12.49 b - 2.731 b 5.068 b
18 (n,fission) 1.038 b 1.023 b 11.50 b 2.636 b 1.565 b
102 (n,γ) 15.11 b 15.07 b 660.2 b 82.55 nb 143.1 mb

Data sourced from JENDL-3.2. Note: 'b' stands for barns. jaea.go.jp

The neutron-induced fission cross-section of Cm-244 is of particular importance for reactor physics and waste transmutation studies. Measurements of this cross section have been performed using various techniques, including experiments with nuclear explosions as a neutron source and at facilities like the Rensselaer Intense Neutron Spectrometer. aps.orgtandfonline.com

However, significant discrepancies exist between different experimental data sets and between experimental data and evaluated libraries. For example, measurements of the fission cross sections of curium isotopes, including Cm-244, showed poor agreement with the ENDF/B-V evaluation, leading to a recommendation for a new evaluation. tandfonline.com Analysis of fission cross sections has also revealed evidence of intermediate structure in the sub-barrier fission of Cm-244, which points to complex nuclear structure effects. aps.org

Contradictions have also been noted between the experimental data on neutron-induced fission cross sections and the results from analyses of the fissility of curium isotopes in direct reactions induced by charged particles. researchgate.net These discrepancies highlight the challenges in accurately modeling the fission process for heavy nuclei and underscore the need for further experimental and theoretical work. Surrogate reaction methods, which use alternative reactions to deduce the desired cross section, are being explored to provide data for isotopes where direct measurements are difficult, including Cm-244. aps.org

Reactor Physics Simulations and Modeling

Reactor physics simulations use the evaluated nuclear data to model the behavior of neutrons and nuclides within a nuclear reactor. These models are essential for calculating reactor core performance, fuel burnup, and the evolution of isotopic inventories over time.

This compound is a significant isotope in spent nuclear fuel, primarily formed through a series of neutron captures and beta decays beginning with Uranium-238 and Plutonium-239. osti.gov The specific reaction chain involves successive neutron captures by Plutonium-242 to form Plutonium-243, which then beta-decays to Americium-243. A subsequent neutron capture on Americium-243 forms Americium-244, which beta-decays to this compound. nii.ac.jptandfonline.com

In a reactor, Cm-244 interacts with the neutron flux primarily through neutron capture and fission. These interactions transmute Cm-244 into other isotopes. Modeling these neutron flux interactions is key to predicting the isotopic composition of spent fuel. researchgate.netsc.edu The concentration of Cm-244 is strongly dependent on the fuel burnup, initial enrichment, and the time since the fuel was removed from the reactor. unlv.edu At low burnup, Cm-244 can dominate the total curium content, accounting for as much as 88%. unlv.edu As burnup increases, the concentration of heavier curium isotopes, such as Cm-245, increases. unlv.edu Codes like ORIGEN and CASMO-5 are used to model this complex process of isotope generation and depletion.

This compound is a potent heat source, releasing significant energy through alpha decay. osti.gov This property makes it a candidate for use in radioisotope thermoelectric generators (RTGs). However, the high heat density also presents a challenge in managing the temperature of materials containing Cm-244, whether in an RTG or in spent fuel storage and disposal.

Computational Fluid Dynamics (CFD) is a powerful tool used to simulate fluid flow and heat transfer. mdpi.commdpi.com In the context of Cm-244, CFD can be used to model the thermal behavior of systems containing this isotope. For example, in the event of a severe reactor accident, the molten core material, or corium, would contain Cm-244 and other heat-generating nuclides. CFD simulations are used to analyze natural convection and heat distribution within the molten pool to assess strategies for in-vessel melt retention. aalto.fiiaea.org These models help predict the heat flux to the reactor vessel walls, which is critical for ensuring its integrity. iaea.org Similarly, for the design of RTGs or spent fuel casks, CFD can model the transfer of decay heat from the Cm-244 source to the surroundings, ensuring that temperatures remain within safe operational limits. conicet.gov.ar

Decay Chain Modeling and Long-Term Isotopic Inventory Predictions

Understanding the radioactive decay of Cm-244 is fundamental to predicting the long-term behavior of spent nuclear fuel and high-level radioactive waste. Cm-244 has a half-life of 18.11 years and decays primarily via alpha emission to Plutonium-240 (Pu-240). mit.edulnhb.frisotopes.gov It also has a small branch for spontaneous fission. mit.edulnhb.fr

The decay chain of Cm-244 is relatively short, leading directly to Pu-240. However, Pu-240 is itself radioactive, with a much longer half-life of 6,561 years, decaying to Uranium-236. lnhb.fr Modeling this decay chain is crucial for long-term radiological assessments of waste repositories. The decay of Cm-244 and its daughter products contributes significantly to the decay heat and neutron emission rate of spent fuel for several decades after its discharge from a reactor. iaea.org

Predicting the long-term isotopic inventory of spent fuel requires detailed modeling of both the transmutation of nuclides in the reactor and their subsequent radioactive decay. These predictions are essential for designing appropriate shielding, developing safe transportation and storage solutions, and evaluating the long-term performance of geological repositories. The significant quantities of Cm-244 in spent fuel make its accurate modeling a key component of these safety and performance assessments. unlv.edumdpi.com

Table 2: Decay Properties of this compound

Property Value
Half-life 18.11 years
Primary Decay Mode Alpha (α)
Daughter Isotope Plutonium-240
Alpha Decay Energy (Qα) 5.902 MeV
Spontaneous Fission Branch 1.36 x 10⁻⁴ %

Data sourced from various nuclear data compilations. mit.edulnhb.frisotopes.gov

Analytical Methodologies for Curium 244 Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are fundamental for the non-destructive analysis of Curium-244, providing information on its radioactive decay, electronic states, and material composition.

Alpha Spectrometry for Isotopic Abundance and Energy Resolution

Alpha spectrometry is a primary technique for characterizing this compound due to its predominant alpha decay mode. This method allows for the determination of isotopic abundance and provides high energy resolution of emitted alpha particles. iaea.orgortec-online.com

This compound decays to Plutonium-240 (Pu-240) by emitting alpha particles. The main alpha transitions of Cm-244 are observed at energies of 5.90174 MeV (with a probability of 76.7%) and 5.85892 MeV (with a probability of 23.3%). lnhb.fr

Table 1: Principal Alpha Transitions of this compound lnhb.fr

Alpha TransitionEnergy (keV)Probability (× 100)
α0,05901.74 (5)76.7 (4)
α0,15858.92 (5)23.3 (4)
α0,25760.05 (5)0.0204 (15)
α0,35607.42 (6)0.00352 (18)

Alpha spectrometry is widely used for quantifying Cm-244 activity in environmental samples, including groundwater. whoi.eduepa.gov However, a challenge arises in resolving Curium-243 (Cm-243) and this compound (Cm-244) by conventional alpha spectrometry because their alpha energies are very close, leading to overlapping peaks. researchgate.net To overcome this, methods like studying the effective half-life of the isotope mixture or employing high-resolution alpha spectrometry with spectral deconvolution are utilized. researchgate.net The quality of the sample test source in alpha spectrometry is critical, with a desired full width at half maximum (FWHM) for the tracer peak of less than 100 keV to minimize interference from other alpha-emitting isotopes. epa.gov

High-Resolution Gamma-Ray Spectrometry (HRGS) for Associated Gamma Emissions

High-Resolution Gamma-Ray Spectrometry (HRGS) is a non-destructive technique used to identify radionuclides and determine their activity by analyzing the unique energy signatures of emitted gamma rays. ipndv.orgoecd-nea.org When applied to this compound, HRGS can detect gamma emissions associated with its decay and the decay of its progeny, Plutonium-240. iaea.org

The gamma-ray energy spectra of Cm-244 sources allow for the identification of decay products and prominent fission products from curium isotopes (Cm-243, Cm-244, Cm-245). iaea.org For instance, gamma transitions from the decay of Cm-244 to Pu-240 include a prominent peak at 42.824 keV. lnhb.fr HPGe (high-purity germanium) detectors are commonly used in HRGS due to their excellent energy resolution, which is crucial for distinguishing closely spaced gamma-ray peaks. oecd-nea.org

Table 2: Principal Gamma Transitions of Plutonium-240 (from this compound Decay) lnhb.fr

Gamma TransitionEnergy (keV)Photons per 100 disintegrations
γ1,0(Pu)42.824 (8)0.0258 (7)
γ2,1(Pu)98.860 (13)0.00136 (9)
γ3,2(Pu)152.63 (2)0.00102 (5)

X-ray Fluorescence (XRF) for Material Composition Analysis of Containment

X-ray Fluorescence (XRF) is a non-destructive analytical technique utilized to determine the elemental composition of materials. spectro.comdrawellanalytical.com In the context of this compound, XRF is particularly useful for analyzing the material composition of its containment or encapsulation. iaea.org

For example, in nuclear forensics investigations of sealed Cm-244 neutron sources, handheld XRF devices have been used to determine the main chemical composition of the capsules. Analysis revealed that the encapsulation materials, often Ni-Cu alloys, were very similar across multiple sources, suggesting a common production technology. Other sources were found to be Cu-Zn alloys. iaea.org XRF provides detection limits at the sub-ppm level and can measure concentrations up to 100% simultaneously, making it a versatile tool for material characterization. spectro.com

X-ray Absorption Spectroscopy (XAS) for Electronic and Molecular Structure Elucidation

X-ray Absorption Spectroscopy (XAS) is a highly sensitive and element-specific spectroscopic technique that provides detailed information on the electronic structure and local geometric arrangement of atoms within a material. ethz.chlibretexts.orgspringernature.com For this compound and its compounds, XAS can elucidate how ligand and structural changes affect chemical bonding and properties, particularly in f-element complexes. uiowa.edu

XAS involves exciting core electrons with an incident photon beam, and the resulting absorption spectrum is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). ethz.chspringernature.com XANES provides insights into the electronic states and oxidation state of the absorbing atom, while EXAFS reveals information about the local atomic environment, such as bond distances and coordination numbers. libretexts.org This technique is non-destructive and can be applied to various states of matter, including crystalline or amorphous solids, liquids, and gases. springernature.com

Optical Spectroscopy of this compound Compounds in Various Matrices

Optical spectroscopy, particularly fluorescence spectroscopy, is valuable for studying this compound compounds. Curium(III) ions exhibit strong and stable yellow-orange fluorescence when exposed to ultraviolet (UV) illumination. wikiwand.com This fluorescence typically has a maximum in the range of 590–640 nm, with the exact wavelength depending on the surrounding chemical environment or matrix. wikiwand.com

The fluorescence originates from transitions between the first excited state () and the ground state () of the Cm(III) ion. wikiwand.com Analyzing this fluorescence allows researchers to monitor interactions between Cm(III) ions in various organic and inorganic complexes, providing insights into their speciation and coordination chemistry. wikiwand.com

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for the precise determination of isotopic compositions and the quantification of elements, including this compound. osti.govosti.gov

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying very small quantities of actinides. While often applied to plutonium, the principles extend to curium. nih.gov For instance, mass spectrometry has been successfully applied to the precise determination of Americium-243 (Am-243) in the presence of this compound, even when quantities are approximately equal. osti.gov

One challenge noted in early research was that the ionization efficiency of americium was significantly higher (about 50 times) than that of curium in some mass spectrometry setups. This difference could lead to errors in quantification if not accounted for, particularly if Cm-243 is present in Am-243 determination. osti.gov

More recent advancements in Inductively Coupled Plasma Quadrupole Mass Spectrometry (ICP-QMS) have enabled precise and accurate determination of curium isotopic ratios, even in samples enriched in specific isotopes like Curium-248. osti.gov Typical measurement parameters for ICP-QMS include dwell times ranging from 10 ms (B15284909) for high abundance isotopes to 40 ms for low abundance isotopes, with total measurement times varying based on concentration. osti.gov

Table 3: Example of Isotopes and Dwell Times in ICP-QMS Measurement of Curium osti.gov

IsotopeDwell Time (ms)
Cm-244(e.g., 10-40)
Cm-246(e.g., 10-40)
Cm-248(e.g., 10-40)

This table is illustrative; specific dwell times would be optimized based on the actual isotopic abundances in the sample.

Q & A

What are the primary nuclear properties of Curium-244 that influence its experimental handling in research?

Level: Basic
Answer:
this compound (²⁴⁴Cm) is an alpha-emitting isotope with a half-life of 18.11(3) years . Key properties impacting laboratory use include:

  • Decay energy : 5.90160(3) MeV (alpha decay to ²⁴⁰Pu) .
  • Specific activity : ~80.96 Ci/g, requiring shielded containment (e.g., double-walled gloveboxes) to mitigate radiation exposure .
  • Spin/parity : 0⁺ ground state, with a metastable isomer (²⁴⁴mCm, 6⁺, 34 ms half-life) complicating gamma spectroscopy .
    Methodological Note : Alpha spectrometry requires energy calibration using ²⁴⁴Cm’s distinct 5.9 MeV peak, paired with pulse-height discrimination to exclude beta/gamma interference .

How can researchers reconcile discrepancies in reported decay data for this compound?

Level: Advanced
Answer:
Discrepancies in decay constants or branching ratios often arise from isotopic impurities or detector efficiency variations. For example:

  • Alpha decay probability : ²⁴⁴Cm decays predominantly via alpha emission (≈100%), but trace spontaneous fission (SF) or beta decay may occur in contaminated samples .
  • Resolution strategy : Use high-purity samples (>99% isotopic enrichment) and cross-validate with gamma-X-ray coincidence techniques to isolate ²⁴⁴Cm signals from daughters like ²⁴⁰Pu .
    Data Example : In UCRL-3456, gamma-ray spectra from ²⁴⁴Cm decay were analyzed using Ge(Li) detectors to resolve overlapping peaks from ²⁴¹Am impurities .

What methodologies are employed to synthesize this compound for research applications?

Level: Basic
Answer:
²⁴⁴Cm is synthesized via neutron capture in nuclear reactors:

Parent nuclides : Irradiate ²⁴²Pu or ²⁴³Am targets with thermal neutrons to produce ²⁴³Pu (β⁻ decay → ²⁴³Am) or ²⁴⁴Am (β⁻ decay → ²⁴⁴Cm) .

Separation : Solvent extraction (e.g., TBP-HNO₃ systems) isolates Cm from Am/Pu .
Challenges : Co-production of ²⁴²Cm (shorter half-life) necessitates post-irradiation aging to allow decay .

How do researchers optimize this compound as an alpha source in space mission spectrometers?

Level: Advanced
Answer:
²⁴⁴Cm’s high specific power (≈2.8 W/g) and stable alpha output make it ideal for instruments like the Alpha Proton X-ray Spectrometer (APXS):

  • Energy matching : 5.9 MeV alphas penetrate thin coatings (e.g., Martian dust) to excite characteristic X-rays in target samples .
  • Source design : Encapsulate ²⁴⁴Cm in Pt-10% Rh alloys to prevent leakage while maximizing thermal conductivity for heat dissipation .
    Case Study : The Mars Exploration Rover APXS used ²⁴⁴Cm to quantify Mg–Fe ratios in basaltic rocks, requiring background subtraction via Monte Carlo simulations .

What safety protocols are critical for handling this compound in radiochemical studies?

Level: Basic
Answer:
Due to high radiotoxicity (bone-seeking behavior), protocols include:

  • Containment : Negative-pressure HEPA-filtered gloveboxes with leaded glass shielding .
  • Monitoring : Real-time alpha scintillation counters (e.g., ZnS(Ag)) to detect airborne contamination .
    Data Insight : In ORNL’s 1986 exposure incident, nasal swabs showed ²⁴⁴Cm activity decayed with biological clearance (T₁/₂ ~18 years), underscoring the need for prompt chelation therapy (e.g., DTPA) .

How can neutronics studies address gaps in this compound’s nuclear cross-section data?

Level: Advanced
Answer:
Evaluated cross-sections for ²⁴⁴Cm (e.g., σₑₗ, σₙ,γ) are sparse due to limited experimental data. Strategies include:

  • Theoretical modeling : Use TALYS or EMPIRE codes with optical model potentials fitted to neighboring actinides (e.g., ²⁴³Am) .
  • Benchmarking : Compare calculated (n,2n) reaction rates with time-of-flight measurements at facilities like LANSCE .
    Example : UCRL-50400 derived ²⁴⁴Cm capture cross-sections via systematics, showing deviations >30% from ENDF/B-VIII.0 above 10 keV .

What analytical techniques resolve isotopic interference in this compound samples?

Level: Advanced
Answer:
Mass-spectrometric techniques are critical:

  • TIMS : Thermal ionization mass spectrometry (TIMS) with Re triple filaments achieves <0.01% uncertainty in ²⁴⁴Cm/²⁴³Cm ratios .
  • ICP-MS/MS : Reaction cell modes (e.g., CH₃F/He) suppress ²³⁸U⁺⁺ interference on ²⁴⁴Cm⁺ .
    Validation : Cross-check with gamma spectroscopy (e.g., 1040 keV γ from ²⁴⁴mCm decay) to confirm purity .

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